(2S)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid
Description
The compound (2S)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid is a chiral carboxylic acid featuring a tert-butyl ester group and a branched pentanoic acid backbone.
Properties
Molecular Formula |
C12H22O4 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid |
InChI |
InChI=1S/C12H22O4/c1-8(2)6-9(11(14)15)7-10(13)16-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
NPIMKSLXCPUXPD-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)CC(CC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid typically involves multiple steps. One common approach is the esterification of 4-methyl-2-pentanoic acid with 2-methylpropan-2-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
(2S)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Enantiomeric Pair: (2R)-Isomer
- Compound: (2R)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid .
- Enantiomers may exhibit divergent pharmacokinetic or toxicological profiles.
- Significance : Highlights the critical role of stereochemistry in drug design.
(b) Simplified Backbone: (2S)-4-methyl-2-(propan-2-yl)pentanoic Acid
- Compound : Lacks the ester side chain, replaced by an isopropyl group .
- Properties :
- Molecular Weight : 158 Da (vs. ~250–350 Da for tert-butyl esters).
- LogP : 2.93 (moderate lipophilicity).
(c) Boc-Protected Analogs
- Example: (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid . Molecular Formula: C15H26N2O3. Functional Groups: Boc (tert-butoxycarbonyl) protecting group on a pyrrolidinyl ring.
- Comparison : The Boc group enhances solubility in organic solvents, while the pyrrolidinyl ring introduces hydrogen-bonding capability. This contrasts with the target compound’s simpler ethyl ester.
Physicochemical Properties
*Estimated based on analogs.
Biological Activity
(2S)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid, also known as a derivative of 4-methylpentanoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on diverse research findings.
The compound's IUPAC name is this compound. It is characterized by its unique molecular structure, which includes a methyl group and a tert-butoxy group, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H20O4 |
| Molecular Weight | 216.28 g/mol |
| CAS Number | 22910098 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the alkylation of suitable precursors followed by functional group transformations to introduce the desired substituents.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. It may modulate metabolic pathways associated with energy production and lipid metabolism, which can have implications in various physiological processes.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Antitumor Activity
Research has demonstrated that related compounds have exhibited antitumor activity through mechanisms such as apoptosis induction in cancer cell lines. The MTT assay has been employed to evaluate cell viability, showing promising results in inhibiting tumor growth .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Studies indicate its potential to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disease contexts.
Case Studies
- Antimicrobial Efficacy : A study conducted on structurally related compounds demonstrated significant growth inhibition against Staphylococcus aureus at concentrations as low as 100 μg/mL, indicating a strong potential for therapeutic use.
- Antitumor Activity : In vitro assays revealed that derivatives of the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 50 μM .
- Neuroprotection : Experimental models have shown that treatment with this compound reduced neuronal cell death in models of oxidative stress, suggesting its role as a neuroprotective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
